molecular formula C13H14O4 B8489340 5,8-Dimethoxy-3,4-dihydronaphthalene-2-carboxylic acid CAS No. 68569-96-0

5,8-Dimethoxy-3,4-dihydronaphthalene-2-carboxylic acid

Cat. No.: B8489340
CAS No.: 68569-96-0
M. Wt: 234.25 g/mol
InChI Key: DRSUGRQPMWIEHB-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-3,4-dihydronaphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

68569-96-0

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

5,8-dimethoxy-3,4-dihydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H14O4/c1-16-11-5-6-12(17-2)10-7-8(13(14)15)3-4-9(10)11/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

DRSUGRQPMWIEHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCC(=CC2=C(C=C1)OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 3,4-dihydro-5,8-dimethoxy-2-naphthoate (7.50 g, 28.6 mmole) is added to a mixture of ethanol (50 ml) and a 2 N aqueous solution of sodium hydroxide (25 ml), and the resultant mixture is boiled for 5 hours. After completion of the reaction, the reaction mixture is concentrated to the one-fourth of the amount, diluted with water (50 ml) and washed with ether (100 ml×2). The aqueous layer is made acidic with conc. hydrochloric acid, and the precipitated white solid is collected by filtration and then dried (6.50 g, 97%). M.P.<220° C. Recrystallization from ethanol affords an analytical sample of 9b as colorless needles. M.P.<220° C. IRνmaxNujol cm-1 : 1660 (COOH), NMR (in CDCl3 - DMSO-d6): 2.20-3.00 (4H, m, CH2CH2C=), 3.80 (3H, s, OCH3), 3.82 (3H, s, OCH3), 6.75 (1H, d, J=10.7Hz, one of aromatic protons), 6.93 (1H, d, J=10.7Hz, one of aromatic protons), 7.82 (1H, broad s, CH=).
Name
Ethyl 3,4-dihydro-5,8-dimethoxy-2-naphthoate
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

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